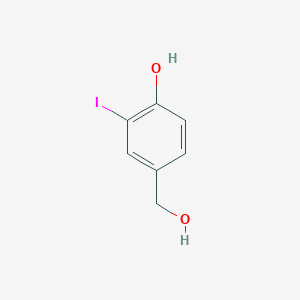

4-(Hydroxymethyl)-2-iodophenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(hydroxymethyl)-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIYEFBDTDKMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxymethyl 2 Iodophenol

Transformations Involving the Hydroxyl Group

The hydroxyl groups—one phenolic and one benzylic—are primary sites for various chemical modifications.

The phenolic hydroxyl group can act as a nucleophile, particularly after deprotonation to form the more reactive phenoxide ion. This enables its participation in nucleophilic substitution reactions to form ethers.

A primary example is the Williamson ether synthesis , a widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org First, a strong base, such as sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl of 4-(hydroxymethyl)-2-iodophenol, forming a sodium phenoxide intermediate. youtube.com This phenoxide then attacks a primary alkyl halide (e.g., chloroethane) or another suitable electrophile with a good leaving group (like a tosylate). wikipedia.orgmasterorganicchemistry.com The nucleophilic attack displaces the halide, resulting in the formation of a new carbon-oxygen bond and yielding an ether. wikipedia.org This method is also frequently employed to add protecting groups to reactive alcohols. masterorganicchemistry.com For instance, silver oxide (Ag₂O) can be used under milder conditions, which is particularly useful in the synthesis of complex molecules like sugars. libretexts.org

In some synthetic strategies, the phenolic hydroxyl may participate in intramolecular reactions. Halohydrins, for example, can undergo intramolecular Williamson ether synthesis to form epoxides. wikipedia.org For this compound, if a suitable electrophilic center is introduced elsewhere in the molecule, intramolecular etherification could lead to the formation of cyclic ethers.

The primary benzylic alcohol (the hydroxymethyl group) is susceptible to selective oxidation to yield either an aldehyde (4-hydroxy-3-iodobenzaldehyde) or a carboxylic acid (4-hydroxy-3-iodobenzoic acid). The choice of oxidizing agent and reaction conditions determines the final product.

A variety of reagents have been developed for this transformation. Mild oxidizing agents tend to stop at the aldehyde stage, while stronger ones proceed to the carboxylic acid. For example, iodic acid (HIO₃) supported on wet montmorillonite (B579905) K10 or silica (B1680970) gel under microwave irradiation provides an efficient, solvent-free method for oxidizing benzylic alcohols to their corresponding aldehydes and ketones. chem-soc.si Other systems, such as manganese(III) acetate (B1210297) in combination with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are also effective for the selective oxidation of benzylic alcohols. amazonaws.com Aerobic oxidation using a Copper(I)/TEMPO catalyst system represents a green chemistry approach, utilizing ambient air as the stoichiometric oxidant at room temperature. rsc.org The synthesis of this compound itself can be achieved by the reduction of methyl 4-hydroxy-3-iodobenzoate, highlighting the reversible nature of this oxidation state change. researchgate.net

Reactions Involving the Aromatic Iodine Atom

The iodine atom is an excellent leaving group, particularly in transition metal-catalyzed reactions, making the C-I bond a key site for carbon-carbon and carbon-heteroatom bond formation.

The presence of the iodine atom significantly enhances the reactivity of this compound in palladium-catalyzed cross-coupling reactions. khanacademy.org These reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures. libretexts.orgrsc.org The reactivity of aryl halides in these couplings follows the order I > OTf > Br > Cl, making aryl iodides highly preferred substrates. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is a robust method for forming biaryl compounds. For this compound, Suzuki coupling with an aryl boronic acid would yield a dihydroxybiaryl derivative.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene, such as an acrylate, to form a new carbon-carbon bond, yielding an aryl-substituted olefin. chemistry.coach This reaction typically involves a palladium catalyst and a base. When 2-iodophenol (B132878) is reacted with allenes in a Heck-type reaction, benzofuran (B130515) products can be formed through a subsequent nucleophilic cyclization. researchgate.net

Stille Coupling: In the Stille reaction, the aryl iodide is coupled with an organostannane (organotin compound). masterorganicchemistry.comchem-soc.si This reaction is known for its high functional group tolerance but is sometimes avoided due to the toxicity of tin compounds. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like diisopropylamine (B44863) or triethylamine (B128534). researchgate.netlumenlearning.com It is a powerful method for synthesizing aryl-alkynes. The reaction of 2-iodophenols with terminal alkynes can lead to a tandem Sonogashira coupling-cyclization sequence to produce 2-substituted benzofurans. amazonaws.commdpi.com

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | K₂CO₃, K₃PO₄ | Biaryl |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PdCl₂ | NaHCO₃, Et₃N | Substituted Alkene |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Not always required | Aryl-Substituted Product |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Aryl-Alkyne |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN2 reactions, the SNAr mechanism typically involves a two-step addition-elimination process. libretexts.org The first step, which is usually rate-determining, is the attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

The feasibility of the SNAr mechanism is highly dependent on the electronic nature of the aromatic ring. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer complex. wikipedia.org

This compound contains two electron-donating groups (the hydroxyl and hydroxymethyl groups) and a weakly deactivating iodo group. The electron-donating nature of the hydroxyl groups increases the electron density of the aromatic ring, making it less electrophilic and thus disfavoring attack by nucleophiles. Consequently, this compound is generally resistant to undergoing nucleophilic aromatic substitution via the standard SNAr mechanism under typical conditions. For SNAr to occur on such electron-rich systems, alternative activation strategies, such as those involving radical intermediates or transition metal catalysis, may be necessary. osti.gov

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. chemistry.coachuomustansiriyah.edu.iq The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

The substituents on the ring are:

-OH (hydroxyl): A strongly activating, ortho-, para- directing group.

-CH₂OH (hydroxymethyl): A weakly activating, ortho-, para- directing group.

-I (iodo): A deactivating, ortho-, para- directing group.

The positions ortho to the powerfully activating -OH group are C3 and C5. The position para is occupied by the hydroxymethyl group. The positions ortho to the hydroxymethyl group are C3 and C5. The position para is occupied by the hydroxyl group. The positions ortho to the iodo group are C1 (-OH) and C3. The position para is C5.

Considering the combined influence, the hydroxyl group is the dominant activating and directing group. The available positions for substitution are C3, C5, and C6. The directing effects of the -OH and -CH₂OH groups reinforce each other, strongly directing incoming electrophiles to positions C3 and C5. The iodine at C2 provides some steric hindrance for substitution at C3. Therefore, electrophilic attack is most likely to occur at position C5, which is ortho to the hydroxyl group and para to the iodo group.

Reactions such as nitration (using nitric and sulfuric acid) or further halogenation would be expected to yield predominantly the 5-substituted product. chemistry.coach For example, iodination of activated aromatic compounds can be achieved using systems like potassium iodide with ammonium (B1175870) peroxodisulfate. mdpi.com

Oxidative Dearomatization Strategies

Oxidative dearomatization represents a powerful strategy for converting flat, aromatic compounds into three-dimensional structures, and this compound is a valuable substrate for such transformations. researchgate.net These reactions disrupt the aromaticity of the phenol (B47542) ring to generate highly functionalized cyclohexadienones, which are versatile building blocks in organic synthesis. researchgate.net

One notable application involves the use of hypervalent iodine(V) reagents, which can selectively oxidize phenols to ortho-quinones. thieme-connect.de While electron-rich phenols are generally good substrates for this transformation, electron-poor phenols often show limited reactivity. thieme-connect.de The reaction proceeds through the formation of a dearomatized intermediate, which can then be trapped by nucleophiles. For instance, the oxidation of 4-(hydroxymethyl)phenols can lead to the in situ generation of para-quinone methides, which can then undergo nucleophilic epoxidation with reagents like hydrogen peroxide (H₂O₂) to form para-spiroepoxydienones. nsf.gov This method provides an efficient route to these spirocyclic structures, bypassing the need for stoichiometric and often toxic reagents. nsf.gov

The regioselectivity of oxidative dearomatization can be influenced by the substituents on the phenol ring. In some cases, a mixture of products can be obtained, highlighting the need for careful control of reaction conditions. thieme-connect.de The development of new catalytic systems and reagents continues to expand the scope and applicability of these dearomatization strategies. researchgate.net

| Substrate | Reagent/Conditions | Product | Yield | Reference |

| 4-(Hydroxymethyl)phenol | H₂O₂, catalyst | p-Spiroepoxydienone | Not specified | nsf.gov |

| Nonsymmetrical phenol | IBX | o-Quinone | Good to excellent | thieme-connect.de |

| Monomeric formylated phenol | Au(OAc)₃, IBX | Oxygenated bicyclic core | 72% (over 3 steps) | nih.gov |

Intramolecular Cyclization Reactions (e.g., Carbonylation–Cyclization Domino Processes)

This compound and related ortho-iodophenols are valuable precursors for intramolecular cyclization reactions, which allow for the rapid assembly of heterocyclic scaffolds. researchgate.net A prominent example is the palladium-catalyzed carbonylation–cyclization domino process. researchgate.net In this reaction, an ortho-iodophenol is treated with a source of carbon monoxide, such as molybdenum hexacarbonyl (Mo(CO)₆), and a nucleophile, like cyanamide (B42294), in the presence of a palladium catalyst. researchgate.net This sequence leads to the formation of a carbonylative coupling product that spontaneously undergoes intramolecular cyclization to yield 4H-1,3-benzoxazin-4-ones in moderate to excellent yields. researchgate.net

The versatility of this methodology is demonstrated by its applicability to a range of substituted ortho-iodophenols and even more challenging ortho-bromophenols. researchgate.net The reaction proceeds through a proposed N-cyanobenzamide intermediate, which can be isolated under certain conditions, providing evidence for the domino pathway. researchgate.net

Another important class of intramolecular cyclization involves the Sonogashira coupling of 2-iodophenols with terminal alkynes, followed by a cyclization cascade to produce 2-substituted benzo[b]furans. mdpi.comresearchgate.net This one-pot synthesis is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com The reaction is highly efficient and can be performed in environmentally benign solvents like water. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Iodophenol, Cyanamide, Mo(CO)₆ | Pd(PPh₃)₄, Triethylamine | 4H-1,3-benzoxazin-4-one | 76% | researchgate.net |

| 2-Iodophenol, Terminal Alkyne | [(PhCH₂O)₂P(CH₃)₂CHNCH(CH₃)₂]₂PdCl₂/CuI, Triethylamine, Water | 2-Substituted Benzo[b]furan | Good to excellent | mdpi.com |

Mechanistic Studies of Chemical Transformations

Investigation of Radical-Chain Pathways in Oxidative Processes

Mechanistic investigations into the oxidative dearomatization of phenols have revealed the involvement of radical-chain pathways. nih.gov The oxidation of phenols by hypervalent iodine(III) reagents, for instance, has been shown to proceed through a radical-chain mechanism where a phenoxyl radical is the key chain-carrying intermediate. nih.govresearchgate.net This was demonstrated through a combination of kinetics, electron paramagnetic resonance (EPR) spectroscopy, and reactions with radical probes. nih.gov

These studies indicate that the reaction is initiated by the formation of a phenoxyl radical. This radical can then react with other species in the reaction mixture to propagate the chain. nih.gov For example, in the presence of water, the water molecule can be activated by the iodine(III) center, leading to an "Umpolung" of its reactivity, allowing it to react with the phenoxyl radical. nih.gov The understanding of these radical-chain mechanisms is crucial for rationalizing the observed reactivity and for the development of new, more efficient oxidative processes. nih.govresearchgate.net

Elucidation of Intermediate Species (e.g., Quinone Methides)

Quinone methides are highly reactive and transient intermediates that play a crucial role in the chemistry of phenols. nih.govmdpi.com They are often generated from substituted phenol derivatives, including 4-(hydroxymethyl)phenols. nsf.govnih.gov The formation of a para-quinone methide from a 4-(hydroxymethyl)phenol is a key step in certain oxidative dearomatization reactions. nsf.gov These intermediates are characterized by a quinoidal structure with an exocyclic methylene (B1212753) group and are highly susceptible to nucleophilic attack due to the driving force of re-aromatization. nsf.gov

The direct observation of quinone methides is often challenging due to their short lifetimes. mdpi.com However, their existence is inferred from the products of the reaction and through trapping experiments. mdpi.com For example, in the oxidation of 3,4-dihydroxybenzyl alcohol, the formation of 3,4-dihydroxybenzaldehyde (B13553) is proposed to occur through a quinone methide intermediate. mdpi.com The study of these intermediates is essential for understanding the reaction mechanisms and for designing new synthetic strategies that harness their unique reactivity. nih.govresearchgate.net

Mechanistic Role of Catalysts in Selective Reactions

Catalysts play a pivotal role in directing the outcome of chemical reactions involving this compound and related compounds, enabling high levels of selectivity. In oxidative dearomatization reactions, for example, gold(III) acetate has been shown to be an effective catalyst for the cyclization step, leading to the formation of a bicyclic core. nih.gov The choice of catalyst can significantly impact the efficiency and selectivity of the reaction.

In palladium-catalyzed reactions, such as the carbonylation-cyclization of ortho-iodophenols, the palladium catalyst is essential for the initial carbonylative coupling step. researchgate.net Similarly, in Sonogashira coupling-cyclization reactions, a combination of a palladium catalyst and a copper(I) co-catalyst is typically used to achieve high yields of the desired benzofuran products. mdpi.com The ligand environment around the metal center can also influence the catalytic activity and selectivity.

Mechanistic studies aim to elucidate the precise role of the catalyst in the reaction cycle. For instance, in the iodine(III)-promoted oxidative dearomatization of phenols, it has been proposed that the iodine(III) center activates the nucleophile, facilitating its attack on the phenoxyl radical. nih.gov Understanding these catalytic cycles is fundamental to the development of more efficient and selective synthetic methods.

Advanced Spectroscopic and Computational Analysis of 4 Hydroxymethyl 2 Iodophenol

Spectroscopic Methods for Structural Elucidation and Isomer Differentiation

Spectroscopic techniques are fundamental to confirming the structure of a molecule like 4-(Hydroxymethyl)-2-iodophenol, with the molecular formula C₇H₇IO₂ and a molecular weight of approximately 250.04 g/mol . bldpharm.comcymitquimica.com These methods are crucial for distinguishing it from its isomers, such as the more frequently documented 2-(Hydroxymethyl)-4-iodophenol (CAS 14056-07-6). bldpharm.comnih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Detailed experimental ¹H and ¹³C NMR data for this compound are not extensively reported in the primary literature. One study involving the synthesis of the compound reported two signals in the ¹³C NMR spectrum in [D6]DMSO at chemical shifts of δ = 155.3 and 137.0 ppm. However, a complete, assigned spectrum from a verifiable source is not available. Information regarding 2D NMR studies, which would be essential for unambiguous assignment of all proton and carbon signals through correlations (e.g., COSY, HSQC, HMBC), could not be located. bas.bg

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry provides the definitive confirmation of a compound's elemental composition through the measurement of its exact mass. For this compound (C₇H₇IO₂), the theoretical monoisotopic mass is 249.9491 g/mol . While commercial vendors list the nominal molecular weight, specific experimental HRMS data from peer-reviewed sources, which would confirm this exact mass and thus the molecular formula, were not found during the literature search.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a fingerprint of the functional groups within a molecule. rsc.orghoriba.comfrontiersin.org For this compound, one would expect to observe characteristic absorption bands corresponding to the O-H stretches of the phenolic and alcohol groups (typically in the 3600-3200 cm⁻¹ region), C-O stretching, aromatic C-H and C=C stretching, and a low-frequency band for the C-I stretch. Despite the utility of this technique, specific, experimentally determined IR and Raman spectra for this compound are not available in the searched databases.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and connectivity in the solid state. This technique would definitively confirm the substitution pattern of the hydroxymethyl, iodo, and hydroxyl groups on the benzene (B151609) ring. A search of the Cambridge Crystallographic Data Centre (CCDC) and general literature did not yield any results for a solved crystal structure of this compound. uiowa.educam.ac.ukresearchgate.netcam.ac.uk

Computational Chemistry for Predictive Modeling and Mechanistic Insights

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties and understanding chemical behavior where experimental data is lacking. researchgate.netsimonsfoundation.orgaps.orgrsc.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations can provide valuable information on the electronic structure, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are key to predicting the molecule's reactivity, including sites susceptible to electrophilic or nucleophilic attack. However, no specific computational studies employing DFT or other quantum chemical methods on this compound have been published in the accessible literature. While studies on related phenols and iodo-compounds exist, direct data for the target molecule remains elusive. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound. researchgate.netresearchgate.net These simulations model the movement of atoms over time, providing a dynamic picture of how the molecule behaves in different environments.

Conformational Analysis:

The conformational flexibility of this compound is primarily determined by the rotation around the C-C bond of the hydroxymethyl group and the C-O bond of the phenolic hydroxyl group. The presence of a bulky iodine atom ortho to the hydroxyl group introduces significant steric hindrance, which is expected to influence the preferred rotational conformations. lumenlearning.com

Computational studies on substituted phenols have shown that intramolecular hydrogen bonding between the hydroxyl proton and an adjacent substituent can significantly stabilize certain conformations. acs.org In the case of this compound, an intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the oxygen of the hydroxymethyl group, or even a weaker interaction with the iodine atom. The relative energies of these conformers dictate their population at equilibrium. Density Functional Theory (DFT) calculations on related halophenols have been used to determine these energy differences.

A simplified conformational analysis can be illustrated by considering the dihedral angles involving the key functional groups. The table below presents a hypothetical energy landscape for the rotation around the C-O bond, based on typical energy barriers found in substituted phenols.

| Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Population (%) | Predominant Interactions |

| 0° (syn-planar) | 2.5 | 5 | Steric clash between H of OH and ortho-substituent. |

| 60° (gauche) | 1.0 | 25 | Moderate steric interaction. |

| 120° (eclipsed) | 3.0 | 2 | High steric repulsion. |

| 180° (anti-planar) | 0.0 | 68 | Most stable conformation with minimal steric hindrance. |

Intermolecular Interactions:

In a condensed phase or in solution, this compound can participate in a variety of intermolecular interactions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or larger aggregates. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. nih.gov

MD simulations of phenolic resins and substituted phenols in various environments have provided insights into these interactions. mdpi.comrsc.org For instance, simulations of phenols in aqueous solution reveal the formation and dynamics of hydrogen-bonding networks with water molecules. In a non-polar solvent, self-association through hydrogen bonding would be more prevalent.

Application of Computational Methods in Understanding Reaction Pathways and Transition States

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions involving phenolic compounds. sumitomo-chem.co.jp By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the rate-limiting steps. usda.gov

For this compound, several reaction types are of interest, including electrophilic aromatic substitution, oxidation, and reactions involving the hydroxymethyl group. For example, the iodination of phenols is a classic electrophilic substitution reaction. researchgate.netscielo.brosu.edu Computational studies on the iodination of tyrosine, an amino acid with a phenolic side chain, have used DFT to propose detailed reaction mechanisms and identify the most stable transition states. scispace.com

A key aspect of these studies is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. The table below provides hypothetical activation energies for different potential reactions of this compound, based on data from related phenolic systems. nih.govcanada.ca

| Reaction Type | Proposed Reagent | Calculated Activation Energy (Ea) (kcal/mol) | Key Mechanistic Feature |

| Electrophilic Aromatic Substitution | I₂ | 15-20 | Formation of a σ-complex intermediate. |

| Oxidation (H-atom abstraction) | •OH radical | 5-10 | Abstraction of the phenolic hydrogen atom. |

| Etherification of Hydroxymethyl | CH₃I / Base | 20-25 | SN2 reaction at the benzylic carbon. |

| Oxidation of Hydroxymethyl | PCC | 12-18 | Formation of a chromate (B82759) ester intermediate. |

These calculations can also predict the regioselectivity of reactions. For instance, in further electrophilic substitution reactions on this compound, computational models can predict whether the incoming electrophile will add to the positions ortho or meta to the hydroxyl group, based on the calculated stabilities of the corresponding transition states.

In Silico Screening and Ligand-Binding Predictions

In silico methods are widely used in drug discovery to screen large libraries of compounds for their potential to bind to a biological target, such as a protein or enzyme. arxiv.orgarxiv.org These methods can also be used to predict the binding affinity and mode of interaction of a specific ligand, like this compound, with a target of interest. nih.gov

The process typically involves molecular docking, where the ligand is computationally placed into the binding site of the receptor in various orientations and conformations. nih.gov A scoring function is then used to estimate the binding affinity for each pose. These predictions can be further refined using more computationally intensive methods like MD simulations coupled with free energy calculations (e.g., MM-PBSA). researchgate.net

| Parameter | Predicted Value | Interpretation |

| Binding Energy (kcal/mol) | -7.5 | Favorable binding affinity. |

| Key Interacting Residues | Arg45, His108, Ser240 | Hydrogen bonding with the hydroxyl groups. |

| Phe81, Trp53 | π-π stacking with the aromatic ring. | |

| Met77 | Hydrophobic interactions. | |

| Predicted Inhibition Constant (Ki) | 5 µM | Potential for moderate enzyme inhibition. |

Such in silico predictions are invaluable for prioritizing compounds for experimental testing and for guiding the design of new molecules with improved binding properties. The accuracy of these predictions depends heavily on the quality of the protein structure and the sophistication of the computational methods employed. plos.org

Biological and Pharmacological Relevance of 4 Hydroxymethyl 2 Iodophenol and Its Derivatives

Role as Synthetic Precursors in Medicinal Chemistry and Drug Discovery

The unique structural features of 4-(hydroxymethyl)-2-iodophenol, namely the reactive hydroxymethyl group and the iodine atom on the phenol (B47542) ring, make it a valuable building block in the synthesis of complex molecules with therapeutic potential.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Complex Drug Molecules

While direct evidence of this compound's incorporation into commercially available APIs is not extensively documented in the public domain, its structural motifs are present in various complex and biologically active molecules. For instance, the synthesis of certain indole (B1671886) derivatives, which are core structures in many alkaloids and drugs, has involved intermediates with similar functionalities. rsc.org The principles of continuous flow chemistry, a modern and efficient method for API synthesis, are often applied to reactions involving such functionalized phenols, highlighting the industrial relevance of these types of precursors. beilstein-journals.org The development of antiviral agents, such as those targeting enteroviruses, has also utilized iodophenol derivatives as key starting materials for constructing the final complex drug molecules. nih.gov Specifically, 4-iodophenol (B32979) has been a crucial intermediate in the synthesis of compounds designed to inhibit viral capsid functions. nih.gov

Development of Small Molecule Inhibitors with Specific Biological Targets

The scaffold of this compound is particularly useful in the design and synthesis of small molecule inhibitors that target specific enzymes or receptors. The development of inhibitors for ADP-ribosyltransferases (ARTDs), a family of enzymes involved in various cellular processes, has utilized virtual screening and subsequent chemical synthesis, where similar phenolic structures serve as foundational elements. diva-portal.org Furthermore, research into inhibitors of LpxC, a bacterial enzyme essential for the synthesis of the outer membrane of Gram-negative bacteria, has led to the development of potent antibacterial agents. acs.org Structure-guided design in this area has shown that imidazole-based compounds with specific substitutions, which can be conceptually derived from precursors like this compound, exhibit significant inhibitory activity. acs.org In a different therapeutic area, palladium-catalyzed carbonylative multicomponent reactions have been employed to synthesize benzoxazinones from ortho-halophenols, demonstrating a pathway to biologically relevant compounds where this compound could serve as a selective starting material. diva-portal.org

Interactive Table: Examples of Small Molecule Inhibitor Development

| Target Class | Synthetic Strategy | Relevance of Iodophenol Scaffold |

| ADP-Ribosyltransferases (ARTDs) | Virtual screening and chemical synthesis | Foundational element for inhibitor design diva-portal.org |

| LpxC (bacterial enzyme) | Structure-guided design of imidazole (B134444) derivatives | Conceptual precursor for potent antibacterial agents acs.org |

| NDH-2 (oxidoreductase) | Palladium-catalyzed carbonylative reactions | Potential selective starting material for benzoxazinones diva-portal.org |

Derivatization for Enhanced Pharmacodynamic and Pharmacokinetic Profiles

The chemical modification of this compound can lead to derivatives with improved drug-like properties. The introduction of a hydroxymethyl group, a process known as hydroxymethylation, can significantly alter the physicochemical properties of a parent drug, potentially leading to better solubility, enhanced interaction with biological targets, and improved pharmacokinetic profiles. nih.gov This strategy is a key step in the synthesis of some prodrugs, where the hydroxymethyl group is introduced to be later metabolized in the body to release the active drug. nih.gov The esterification of the hydroxymethyl group is a common prodrug strategy to enhance bioavailability. researchgate.net For example, creating an acetylated prodrug can lead to a compound that is hydrolyzed in vivo to release the active phenolic drug. researchgate.net This approach aims to overcome issues like poor absorption or rapid first-pass metabolism. researchgate.net

Investigation of Biological Activities and Mechanisms of Action

Beyond their role as synthetic intermediates, this compound and related iodinated phenolic compounds exhibit inherent biological activities.

Influence on Cellular Processes and Enzyme Systems (e.g., Horseradish Peroxidase Catalysis)

Phenolic compounds are known to interact with various enzyme systems. Horseradish peroxidase (HRP), a widely studied enzyme, utilizes hydrogen peroxide to oxidize a variety of substrates, including phenols. ijcmas.comatlantis-press.com The presence of substituents on the phenol ring, such as the hydroxymethyl and iodo groups in this compound, can influence the kinetics and mechanism of this enzymatic reaction. nih.govnih.gov Studies have shown that the modification of HRP can improve its stability and catalytic efficiency, and the interaction with phenolic substrates is central to its function in applications like biosensing and bioremediation. nih.govnih.govmdpi.com The catalytic cycle of HRP involves the formation of a colored product from the reaction of phenol with other reagents like 4-aminoantipyrine (B1666024) in the presence of hydrogen peroxide, a process that can be modulated by the specific structure of the phenolic substrate. ijcmas.com

Evaluation of Antimicrobial and Antifungal Properties of Iodinated Phenolic Compounds

Iodine itself is a well-known antimicrobial agent, and its incorporation into organic molecules can confer potent biological activity. nih.govresearchgate.net Iodinated phenolic compounds have demonstrated significant antimicrobial and antifungal properties. nih.govresearchgate.netnih.govplos.org For instance, studies have shown that enzymatically iodinated phenolic compounds, such as iodovanillin, exhibit substantial growth inhibitory effects against various wood-degrading fungal species. nih.govresearchgate.net The laccase-catalyzed iodination of phenolic compounds that resemble lignin (B12514952) substructures has been explored as a green chemistry approach to produce antifungal agents. nih.govresearchgate.netnih.govplos.org The resulting iodinated phenols can act as enzyme-responsive antimicrobial materials. nih.govresearchgate.net While specific studies focusing solely on the antimicrobial properties of this compound are limited, the broader class of iodophenols, including 2-iodophenol (B132878), is recognized for its antifungal activity. sarex.com The antimicrobial potential of plant-derived lattices containing various phenolic compounds has also been investigated, revealing broad-spectrum activity against both bacteria and fungi. acs.org

Interactive Table: Antimicrobial Activity of Iodinated Phenolic Compounds

| Compound/Class | Organism(s) | Observed Effect | Reference(s) |

| Iodovanillin | Wood-degrading fungi (e.g., Trametes versicolor) | Significant growth inhibition, partial biocidal effect | nih.govresearchgate.net |

| Iodo-ethyl vanillin | Wood-degrading fungi | Significant growth inhibition | nih.govresearchgate.net |

| 2-Iodophenol | Fungi | Antifungal activity | sarex.com |

| Mulberry Lattices (containing various phenolics) | Aspergillus niger, Candida albicans, Salmonella typhi, Staphylococcus aureus | Antimicrobial activity | acs.org |

Contribution as Bioactive Scaffolds and Pharmacophores in Lead Optimization

The chemical structure of this compound represents a valuable starting point in drug discovery, serving as both a bioactive scaffold and a source of key pharmacophoric features. A scaffold is a core molecular framework upon which new derivatives can be built, while a pharmacophore defines the essential spatial arrangement of functional groups necessary for biological activity. nih.govfrontiersin.org The this compound molecule contains three key functional groups—a phenolic hydroxyl group, a hydroxymethyl group, and an iodine atom—that can interact with biological targets and serve as handles for chemical modification.

In lead optimization, a process that aims to refine a promising compound into a viable drug candidate, the this compound scaffold offers several advantages. Its relatively simple and rigid structure provides a stable platform for the systematic introduction of new functional groups. researchgate.net Medicinal chemists can modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties. For instance, the phenolic hydroxyl and hydroxymethyl groups can be altered to explore different hydrogen bonding interactions within a receptor's binding site. The iodine atom's position and electronic properties make it a crucial element for modulating activity and can be replaced to fine-tune the compound's characteristics. nih.gov

The concept of using privileged scaffolds like chromones, which are bicyclic systems often derived from phenols, highlights how such core structures are recurrent in successful drugs, underscoring their importance in medicinal chemistry. researchgate.net The process of fragment-based drug design (FBDD) also illustrates the value of small, simple molecules like this compound. In FBDD, small fragments that bind to a target are identified and then grown or combined to create a more potent lead compound. frontiersin.org The iodophenol structure itself can be considered a fragment that can be elaborated upon to develop novel therapeutic agents. This approach, combined with pharmacophore modeling, allows for the rational design of new molecules with a higher probability of biological activity. nih.govmdpi.com

Generative models in computational chemistry can use pharmacophore information to design novel molecules. A model could be constrained by the key features of the this compound pharmacophore to generate new, structurally diverse compounds that retain the essential interactions for activity but possess different core structures, a process known as scaffold hopping. nih.gov This strategy accelerates the discovery of new bioactive ligands with potentially improved properties. nih.gov

Applications in Biomedical Research and Diagnostics

The unique chemical properties of this compound and its derivatives make them useful tools in biomedical research and for the development of diagnostic and therapeutic agents.

The presence of an iodine atom in the this compound structure is particularly significant for applications in nuclear medicine. nih.gov The stable iodine can be replaced with one of its radioactive isotopes, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), or Iodine-131 (¹³¹I), to create radiopharmaceuticals. ntno.org These radiolabeled compounds can be used for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.govresearchgate.net

Diagnostic Imaging (SPECT/PET): For diagnostic purposes, radionuclides that emit gamma rays (like ¹²³I for SPECT) or positrons (like ¹²⁴I for PET) are chosen. nih.govntno.org Once a derivative of this compound is radiolabeled and administered, it accumulates in specific tissues or organs. The emitted radiation is detected by external cameras, providing functional information about biological processes at the molecular level. informed-scan.com This is crucial for the early detection and characterization of diseases like cancer. nih.gov

Theranostics: The concept of theranostics involves using a single molecular platform for both diagnosis and therapy. ntno.org This is achieved by using a "theranostic pair" of radionuclides, often isotopes of the same element. For example, a molecule containing ¹²⁴I could be used for initial PET imaging to locate tumors and determine if they express the target receptor. If the imaging is positive, the same molecule, now labeled with a therapeutic isotope like ¹³¹I (a beta emitter), can be administered to selectively deliver cell-killing radiation to the cancer cells. ntno.org This personalized medicine approach ensures that "we treat what we see." ntno.org Derivatives of this compound are potential candidates for developing such theranostic agents, particularly for diseases where specific uptake mechanisms can be exploited, such as in thyroid-related disorders or certain cancers.

| Radionuclide | Imaging Modality | Primary Use | Key Characteristics |

| Iodine-123 (¹²³I) | SPECT | Diagnosis | Emits gamma rays; shorter half-life suitable for imaging. nih.gov |

| Iodine-124 (¹²⁴I) | PET | Diagnosis | Emits positrons; allows for higher resolution imaging than SPECT. ntno.org |

| Iodine-131 (¹³¹I) | SPECT & Therapy | Diagnosis & Therapy | Emits both beta particles (therapeutic) and gamma rays (imaging). nih.govntno.org |

The this compound scaffold is a key building block in the synthesis of various targeted therapeutic agents. Its structure bears resemblance to portions of endogenous molecules, making it a suitable starting point for creating analogs that can modulate biological pathways.

A primary example is the synthesis of thyroid hormone analogs. researchgate.netgoogle.com Thyroid hormones, such as thyroxine (T4), are characterized by an iodinated diphenyl ether structure. The synthesis of analogs often involves the condensation of iodinated phenols with tyrosine derivatives to create this core structure. researchgate.net The this compound unit can serve as the "outer ring" precursor in these synthetic schemes. By modifying the substituents on this and other parts of the molecule, chemists can create analogs with selective activity for specific thyroid hormone receptor subtypes (e.g., TRβ1), which is a strategy for treating conditions like thyroid hormone resistance or for developing cholesterol-lowering agents with fewer side effects. google.com

Beyond thyroid hormone analogs, the iodophenol moiety is explored in other therapeutic areas. For instance, new iodinated-4-aryloxymethyl-coumarins, synthesized from iodophenols, have been investigated for their potential as anticancer and anti-mycobacterial agents. researchgate.net The iodophenol structure has also been incorporated into compounds designed as anti-peroxidative agents to inhibit lipid peroxidation. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For derivatives of this compound, SAR studies focus on understanding the role of the phenolic hydroxyl group, the hydroxymethyl substituent, and the iodine atom.

The findings from SAR studies guide the design of more potent and selective compounds. mdpi.com For example, in the development of inhibitors for the enzyme 12-lipoxygenase, a scaffold containing a hydroxyl group and a sulfonamide was optimized. SAR studies revealed that the position and nature of substituents on the phenolic ring were critical for potency and selectivity. nih.gov Similarly, research on YC-1, an indazole derivative, showed that the hydroxymethyl group on a furan (B31954) ring was a key feature for its biological effects. nih.gov

In a study comparing various 2,4,6-tri-substituted phenols, the nature of the substituent at the 4-position (para to the hydroxyl group) was shown to significantly influence anti-peroxidative activity. Replacing a methyl group with a halogen, such as bromine, increased the inhibitory activity. nih.gov Specifically for 2,6-diprenyl-4-halophenols, the compound with iodine (an analog of this compound) was the most potent inhibitor of lipid peroxidation compared to its bromine and chlorine counterparts. nih.gov This highlights the specific contribution of the iodine atom to the biological activity in this context.

The table below summarizes hypothetical SAR trends for a generic this compound scaffold based on common findings in medicinal chemistry.

| Modification Site | Structural Change | General Impact on Activity | Rationale |

| Phenolic -OH | Esterification or Etherification | Often decreases or abolishes activity | The free hydroxyl group is frequently a key hydrogen bond donor for receptor interaction. |

| -CH₂OH Group | Oxidation to Aldehyde/Carboxylic Acid | Can increase, decrease, or change activity profile | Alters hydrogen bonding capacity and introduces a negative charge (acid), affecting binding and solubility. |

| -CH₂OH Group | Replacement with other groups (e.g., -CH₃) | Generally reduces potency | The hydroxyl on the methyl group may form a critical hydrogen bond with the target. nih.gov |

| Iodine Atom | Replacement with Br or Cl | May decrease activity | Iodine's size, lipophilicity, and ability to form halogen bonds are unique and may be optimal for a specific target interaction. nih.gov |

| Iodine Atom | Positional Isomerism (e.g., moving to position 3) | Significantly alters activity | The specific geometry of the ligand-receptor interaction is highly dependent on the substituent pattern. |

These SAR insights are crucial for the rational design of new therapeutic agents, allowing scientists to make informed decisions to optimize a lead compound's efficacy and selectivity, as demonstrated in the development of potent DNA-PK inhibitors and other targeted therapies. chemrxiv.org

Future Research Directions and Translational Applications

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-(Hydroxymethyl)-2-iodophenol and its derivatives will likely prioritize sustainability and efficiency. Current methods include the reduction of corresponding benzoic acid esters, such as the conversion of Methyl 4-hydroxy-3-iodobenzoate using reagents like diisobutylaluminum hydride. diva-portal.org While effective at the lab scale, future research will aim to develop "green" methodologies that minimize waste and avoid harsh conditions. dokumen.pub

One promising direction is the exploration of catalytic processes that exhibit high atom economy. For instance, the compound itself serves as a key intermediate in palladium-catalyzed domino reactions, such as the carbonylation-cyclization with cyanamide (B42294) to produce 2-amino-6-(hydroxymethyl)-4H-benzo[e] researchgate.netoxazin-4-one, a reaction that proceeds with high yield. diva-portal.org Future work could focus on developing catalysts for the direct, selective ortho-iodination and hydroxymethylation of phenol (B47542), potentially using biocatalytic or photoredox catalytic approaches to enhance sustainability. Moreover, drawing inspiration from the valorization of lignin (B12514952), which provides phenolic platform chemicals, research could investigate pathways from renewable bio-based feedstocks to produce the core phenolic structure, aligning with the principles of green chemistry. dokumen.pubrsc.org

Exploration of Uncharted Reactivity and Complex Mechanistic Pathways

The unique trifecta of functional groups on this compound—the nucleophilic phenol, the versatile hydroxymethyl group, and the reactive carbon-iodine bond—provides a rich landscape for exploring new chemical reactions. The ortho-iodophenol motif is particularly valuable for transition metal-catalyzed cross-coupling reactions. Its utility has been demonstrated in palladium-catalyzed carbonylative couplings. researchgate.net Future studies can expand this to a broader range of reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, to append diverse molecular fragments at the C2 position.

The phenolic hydroxyl and hydroxymethyl groups offer orthogonal handles for derivatization. The phenol is amenable to O-alkylation and O-arylation, such as in Ullmann coupling reactions, to form diaryl ethers. mdpi.comresearchgate.net The hydroxymethyl group can be oxidized to an aldehyde to participate in imine condensations or undergo esterification to create new derivatives. A key area for future investigation is the selective reaction of one functional group while preserving the others, enabling multi-step syntheses of complex target molecules. Understanding the intricate mechanistic pathways of these transformations, potentially through techniques like cyclic voltammetry to probe electron-transfer steps, will be crucial for optimizing reaction conditions and predicting outcomes. theses.fr

Integration of Advanced Computational Modeling with Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating chemical research. For this compound, DFT can be employed to predict its structural, electronic, and reactive properties, thereby guiding experimental design. Studies on related halogenated phenols have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular geometries, calculate vibrational frequencies, and generate molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net These maps are invaluable for identifying the most likely sites for electrophilic and nucleophilic attack, predicting the molecule's reactivity.

Future research will synergistically combine experimental work with advanced computational modeling. For example, Time-Dependent DFT (TD-DFT) can predict the compound's electronic absorption spectra, aiding in the design of photoactive materials or probes. uzhnu.edu.ua Furthermore, computational tools can elucidate complex reaction mechanisms, such as modeling the transition states of palladium-catalyzed cross-coupling reactions to understand stereoselectivity or reaction barriers. rsc.org The integration of predicted data, such as the collision cross section (CCS) values useful in ion mobility-mass spectrometry, with experimental results provides a more complete characterization of novel derivatives. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.95636 | 138.3 |

| [M+Na]⁺ | 272.93830 | 140.0 |

| [M-H]⁻ | 248.94180 | 132.9 |

| [M+NH₄]⁺ | 267.98290 | 153.8 |

| [M+K]⁺ | 288.91224 | 143.4 |

Expansion of Biological and Therapeutic Applications, Including Prodrug Strategies

The structural motifs within this compound are features of numerous biologically active compounds. While direct bioactivity data for the compound is limited, its potential as a scaffold in medicinal chemistry is significant. Iodinated phenols are precursors to compounds with demonstrated anticancer activity. researchgate.net The core structure can be elaborated into privileged scaffolds like chromones or benzoxazinones, which are known to possess a wide range of biological activities. researchgate.netresearchgate.net

A particularly promising avenue is the design of prodrugs. researchgate.net The phenolic and hydroxymethyl groups can be temporarily masked with promoieties that are cleaved in vivo to release the active drug. This strategy can improve a drug's pharmacokinetic profile, such as its solubility or ability to cross cell membranes. For example, N-hydroxymethylation is a known strategy to create more hydrophilic prodrugs; analogously, the hydroxymethyl group on this compound could be esterified to create a lipophilic prodrug that is hydrolyzed by cellular esterases. mdpi.com

Advanced targeted therapies could also be developed. The compound could be a component of a prodrug designed for Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody-enzyme conjugate delivered to a tumor site activates the prodrug, minimizing systemic toxicity. nih.govnih.gov Furthermore, by using radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), derivatives of this compound could be developed as agents for nuclear medicine, serving as probes for diagnostic imaging (PET, SPECT) or as targeted radiotherapeutics. ontosight.ai

Synergistic Research with Emerging Technologies in Chemical Biology and Materials Science

The unique functionality of this compound makes it an attractive building block for synergistic research at the interface of chemistry, biology, and materials science.

In chemical biology, the compound is an ideal starting point for the synthesis of chemical probes to study biological processes. The carbon-iodine bond allows for late-stage functionalization via cross-coupling to attach reporter groups like fluorophores or affinity tags like biotin. The hydroxymethyl group provides a convenient handle for conjugation to proteins, nucleic acids, or other biomolecules. This dual functionality could be exploited to create multivalent ligands, where the phenol scaffold is used to present multiple copies of a binding epitope, potentially leading to enhanced avidity and biological effect through the chelation or clustering of receptors. nih.gov

In materials science, the compound is noted for its potential applications. bldpharm.com Phenolic compounds are well-established monomers for polymers and resins. The incorporation of an iodinated aromatic ring into a polymer backbone can impart useful properties such as high refractive index, enhanced X-ray absorption, and flame retardancy. The bifunctional nature of this compound, possessing both a phenol and an alcohol, makes it a suitable monomer for polycondensation reactions to create novel polyesters or polyethers with tailored properties for advanced applications.

常见问题

Q. What are the optimal synthetic routes for 4-(Hydroxymethyl)-2-iodophenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution , where iodination is performed on a phenolic precursor. For example, iodinating 4-(Hydroxymethyl)phenol using iodine monochloride (ICl) in acetic acid at 60–80°C for 6–12 hours achieves moderate yields (~50–65%) . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve iodine solubility.

- Temperature control : Excessive heat (>90°C) may lead to dehydrohalogenation or side reactions.

- Catalysts : Lewis acids like FeCl₃ can enhance regioselectivity for the ortho position.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the pure product.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- ¹H NMR : The hydroxyl (-OH) proton appears as a broad singlet (~5 ppm). The hydroxymethyl (-CH₂OH) group shows a triplet at ~4.6 ppm (coupled with adjacent protons). Aromatic protons near iodine exhibit deshielding (~7.2–7.8 ppm) .

- FT-IR : O-H stretch (~3200–3500 cm⁻¹), C-I stretch (~500–600 cm⁻¹), and C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 264.93 (C₇H₇IO₂).

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition.

- Waste Disposal : Treat iodine-containing waste with sodium thiosulfate to neutralize reactivity before disposal .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The iodine substituent may enhance membrane permeability, leading to zone-of-inhibition diameters >10 mm at 100 µg/mL .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values. Hydroxymethyl groups may reduce toxicity compared to simpler iodophenols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported iodination yields for analogs like 4,5-Dichloro-2-iodophenol?

- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 65%) often stem from:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) deactivate the ring, requiring longer reaction times or higher iodine equivalents .

- Byproduct formation : Monitor reactions via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) to detect di-iodinated byproducts.

- Solution : Optimize iodine stoichiometry (1.2–1.5 equivalents) and use kinetic quenching (e.g., sodium bisulfite) to halt over-iodination .

Q. What reaction mechanisms explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The hydroxymethyl group may undergo dehydration to form a quinone methide intermediate, especially at pH < 3. Confirm via UV-Vis spectroscopy (λmax shift to ~280 nm) .

- Basic Conditions : Deprotonation of the phenolic -OH (pKa ~8.5) increases electron density, accelerating iodine displacement by nucleophiles (e.g., hydroxide). Track degradation via HPLC retention time changes .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like tyrosinase or cytochrome P450. The iodine atom’s van der Waals volume may sterically hinder active-site access .

- DFT Calculations : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic regions. The hydroxymethyl group’s H-bonding capacity is critical for ligand-receptor interactions .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。